2,2,6,6-Tetramethylpiperidin-1-ol

描述

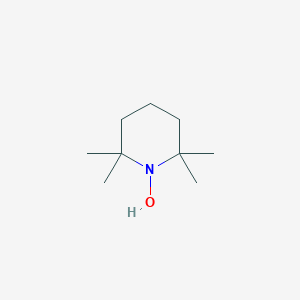

2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) is a hydroxylamine derivative and the reduced form of the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). It is characterized by its sterically hindered piperidine ring with four methyl groups, which enhance its stability and reactivity in redox processes. TEMPO-H acts as a potent hydride donor (100.7 kcal/mol in acetonitrile) , enabling its use in catalytic oxidation reactions, radical trapping, and polymer stabilization. Key applications include the oxidation of alcohols to carbonyl compounds (e.g., aldehydes or ketones) in the presence of co-catalysts like NaClO/NaBr , and its role as a radical scavenger in materials science and analytical chemistry .

准备方法

2,2,6,6-Tetramethylpiperidin-1-ol can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,6,6-tetramethylpiperidine using hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at temperatures ranging from 50 to 70°C . Industrial production methods often involve similar oxidation processes, with careful control of reaction conditions to ensure high yield and purity.

化学反应分析

2,2,6,6-Tetramethylpiperidin-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a stable nitroxyl radical.

Reduction: The compound can be reduced back to 2,2,6,6-tetramethylpiperidine under appropriate conditions.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions include TEMPO and various substituted piperidines.

科学研究应用

Organic Synthesis

TEMPO serves as a crucial reagent in organic synthesis, particularly in the oxidation of primary alcohols to aldehydes. The oxidizing agent involved is typically an N-oxoammonium salt derived from TEMPO. This reaction demonstrates high selectivity and efficiency:

- Oxidation Mechanism: TEMPO facilitates the conversion of alcohols while remaining inert to secondary alcohols. It can also convert aldehydes to carboxylic acids under specific conditions.

Radical Polymerization

TEMPO is employed in nitroxide-mediated radical polymerization (NMP), allowing for controlled polymer synthesis. This method enables the production of polymers with narrow molecular weight distributions:

- Mechanism: The TEMPO radical can be added to the end of a growing polymer chain, creating a dormant state that can be reactivated by heating.

Biological Applications

TEMPO derivatives are utilized as probes for evaluating oxidative stress in biological systems. Their ability to modulate oxidative stress responses makes them valuable in biomedical research:

- Ferroptosis Prevention: Studies have shown that TEMPO can significantly reduce ferroptotic cell death in neuronal cells exposed to oxidative stress, indicating potential neuroprotective effects.

- Antimicrobial Properties: Research has indicated that coatings incorporating TEMPO exhibit enhanced antimicrobial efficacy against pathogens like Staphylococcus epidermidis, supporting its application in medical settings.

Case Study 1: Neuroprotection

A study demonstrated that treatment with TEMPO significantly reduced ferroptotic cell death in neuronal cells subjected to oxidative stress. This highlights its potential as a neuroprotective agent in conditions associated with oxidative damage.

Case Study 2: Antimicrobial Coatings

Research on antimicrobial coatings containing TEMPO revealed increased effectiveness against chronic wound pathogens. This suggests promising applications for TEMPO in medical devices and wound care products.

Case Study 3: Biofilm Disruption

Hybrid compounds featuring TEMPO have shown promise in disrupting biofilms formed by antibiotic-resistant bacteria, indicating potential therapeutic applications for treating persistent infections.

Industrial Applications

TEMPO's utility extends into industrial applications as well:

- Hindered Amine Light Stabilizers: It is used in producing stabilizers that protect polymers from UV degradation.

- Synthesis of Metallo-Amide Bases: TEMPO is involved in preparing metallo-amide bases and selective generation of silylketene acetals.

作用机制

The mechanism of action of 2,2,6,6-tetramethylpiperidin-1-ol primarily involves its conversion to TEMPO, which acts as a stable free radical. TEMPO can undergo redox reactions, where it alternates between its oxidized and reduced forms. This redox cycling allows TEMPO to scavenge reactive oxygen species, thereby exerting its antioxidant effects . The molecular targets and pathways involved include the inhibition of lipid peroxidation and the protection of cellular membranes from oxidative damage.

相似化合物的比较

Comparison with Structurally Similar Compounds

TEMPO-H vs. TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)

- Structural Relationship : TEMPO-H is the reduced hydroxylamine form of TEMPO, which exists as a stable nitroxide radical.

- Redox Properties: TEMPO-H serves as a hydride donor (100.7 kcal/mol) in oxidation reactions, while TEMPO participates in catalytic cycles by oxidizing alcohols to carbonyl compounds via a two-step redox mechanism involving N-oxoammonium intermediates . In aerobic oxidations, TEMPO-H regenerates TEMPO by reducing copper(II)-hydroxide species, maintaining catalytic activity .

- Applications :

TEMPO-H vs. 2,2,6,6-Tetramethyl-4-piperidone (TMPD)

- Structural Differences : TMPD replaces the hydroxyl group of TEMPO-H with a ketone at the 4-position.

- Thermodynamic and Biological Properties: TMPD exhibits lower hydride donor capacity compared to TEMPO-H, with acute toxicity (mouse oral LD₅₀ = 935.4 mg/kg) . Unlike TEMPO-H, TMPD lacks redox catalytic activity but shares steric hindrance, influencing its biological interactions .

TEMPO-H vs. N-Substituted Alkoxy Hindered Amines (NORs)

- Structural Modifications: NORs are derivatives of 2,2,6,6-tetramethylpiperidine with alkoxy substituents, enhancing their flame-retardant properties.

- Mechanistic Differences: NORs decompose under heat to release radical-trapping species, suppressing combustion by intercepting reactive radicals in the gas phase . TEMPO-H primarily functions in solution-phase catalysis and stabilization, lacking the gas-phase activity of NORs.

- Applications: NORs are used in polyolefins (e.g., films, fibers) for flame retardancy . TEMPO-H is employed in organic synthesis and polymer inhibition .

TEMPO-H vs. 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol

- Structural Features : The latter incorporates a hydroxyethyl group at the 1-position, increasing hydrophilicity.

- Functional Differences :

Comparative Data Table

Research Findings and Mechanistic Insights

- Catalytic Efficiency: TEMPO-H’s high hydride donor strength enables efficient oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, a limitation observed in less hindered amines .

- Radical Trapping: TEMPO-H derivatives like TEMPO-9-AC are used in analytical chemistry to detect carbon-centered radicals in cigarette smoke, demonstrating superior sensitivity compared to non-hindered analogs .

- Safety Profiles : TEMPO-H is classified as a skin and respiratory irritant (H315, H319, H335) , whereas TEMPO poses risks as an oxidizer (UN 3263) .

生物活性

2,2,6,6-Tetramethylpiperidin-1-ol, commonly referred to as TEMPO, is an organic compound that has garnered attention for its diverse biological activities and applications in both synthetic and biological chemistry. This article explores the biological activity of TEMPO, detailing its mechanisms of action, biochemical properties, and implications in various fields such as antimicrobial research and oxidative stress evaluation.

TEMPO acts primarily as a catalytic oxidant , facilitating the oxidation of primary alcohols to aldehydes. It interacts with biological molecules through oxidation processes, which can lead to significant cellular effects. The compound's nitroxide radical form (TEMPO) is particularly noted for its role in preventing ferroptotic cell death—a form of regulated necrosis associated with oxidative stress.

Target Interactions

TEMPO primarily targets primary alcohols and interacts with various enzymes and proteins. Its ability to modulate oxidative stress responses makes it a valuable probe in biological systems .

TEMPO exhibits several notable biochemical properties:

- Oxidation Potential : It can be oxidized to form 2,2,6,6-tetramethylpiperidin-1-oxyl (a stable nitroxide radical), which is used extensively in organic synthesis as a radical inhibitor .

- Cellular Effects : Research indicates that TEMPO can influence cellular processes significantly. For example, it has been shown to prevent oxidative stress-induced cell death in various cell types .

Applications in Research

TEMPO has found utility in multiple research domains:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TEMPO derivatives. For instance:

- Hybrid Compounds : Isothiazolone-nitroxide hybrids incorporating TEMPO have demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) indicating effectiveness even against antibiotic-resistant strains .

- Mechanistic Insights : TEMPO's mechanism involves disrupting bacterial membranes and inhibiting cell wall biosynthesis, contributing to its antimicrobial efficacy .

Evaluation of Oxidative Stress

TEMPO derivatives are utilized as probes for evaluating oxidative stress within biological systems. Their ability to stabilize free radicals allows researchers to study oxidative damage and cellular responses under various conditions .

Case Studies

Several case studies illustrate the biological activity of TEMPO:

- Ferroptosis Prevention : A study demonstrated that treatment with TEMPO significantly reduced ferroptotic cell death in neuronal cells exposed to oxidative stress, highlighting its potential neuroprotective effects.

- Antimicrobial Coatings : Research on coatings incorporating TEMPO revealed enhanced antimicrobial efficacy against chronic wound pathogens like Staphylococcus epidermidis, supporting its application in medical settings .

- Biofilm Disruption : Hybrid compounds featuring TEMPO have shown promise in disrupting biofilms formed by antibiotic-resistant bacteria, suggesting potential therapeutic applications in treating persistent infections .

常见问题

Q. Basic: What are the primary catalytic applications of TEMPO in organic synthesis, and how are these reactions optimized?

TEMPO is widely used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. The TEMPO/NaClO/NaBr system is a recyclable catalytic platform where the active species, the N-oxoammonium ion, mediates selective oxidation . Key optimization parameters include:

- pH control : Neutral to slightly basic conditions (pH 6–10) enhance selectivity for aldehydes over carboxylic acids.

- Co-oxidants : NaClO or NaOCl are commonly paired with catalytic TEMPO (0.1–5 mol%) .

- Solvent choice : Aqueous/organic biphasic systems (e.g., CH₂Cl₂/water) improve reaction efficiency .

Q. Basic: How does TEMPO’s steric and electronic structure influence its reactivity in oxidation reactions?

TEMPO’s four methyl groups create steric hindrance, preventing over-oxidation of aldehydes to carboxylic acids. The nitroxyl radical’s stability arises from delocalization of the unpaired electron across the piperidine ring, enabling reversible redox cycling between the radical and N-oxoammonium ion . This stability is critical for sustained catalytic activity in multi-step reactions.

Q. Basic: What safety protocols are essential when handling TEMPO in laboratory settings?

- Storage : Store at 2–8°C in inert atmospheres to prevent decomposition .

- Personal protective equipment (PPE) : Use gloves (nitrile), eye protection, and lab coats. TEMPO is corrosive (H314) and irritant (H315/H319/H335) .

- Waste disposal : Avoid aqueous release; TEMPO is harmful to aquatic organisms (H412). Use closed systems for solvent recovery .

Q. Advanced: How can researchers resolve contradictions in reported oxidation efficiencies of TEMPO under varying pH conditions?

Discrepancies in oxidation yields often arise from pH-dependent side reactions (e.g., aldehyde hydration or over-oxidation). Methodological considerations include:

- Real-time monitoring : Use in situ FTIR or HPLC to track aldehyde/carboxylic acid ratios .

- Buffer selection : Phosphate buffers (pH 7–8) minimize side reactions compared to carbonate buffers .

- Reference studies : Compare results with controlled systems, such as Gao et al. (2020), who achieved >90% aldehyde yield at pH 7 using visible-light-driven photo-Fenton conditions .

Q. Advanced: What methodologies optimize TEMPO-mediated cellulose oxidation for high-yield nanofiber (TOCNF) production?

Key steps for reproducible TOCNF synthesis:

Pre-treatment : Acid hydrolysis (e.g., H₂SO₄) to remove lignin and hemicellulose .

Oxidation system : TEMPO/NaClO/NaBr at pH 10–11, 4°C, with mechanical stirring (24–48 hours) .

Mechanical disintegration : Ultrasonication or high-pressure homogenization post-oxidation to isolate nanofibers .

Quality control : Measure carboxylate content via conductometric titration (target: 1.2–1.8 mmol/g) .

Q. Advanced: What mechanistic pathways explain TEMPO’s role in SET (single-electron transfer) reactions with hindered amines?

TEMPO derivatives like Tempoc (2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl) undergo SET with sterically hindered amines. Computational studies (△Gactaq,SET) and experimental kchem values suggest:

- Steric accessibility : Amines with exposed lone pairs (e.g., DABCO) show higher SET reactivity than hindered analogs (e.g., 2,2,6,6-tetramethylpiperidin-4-ol) .

- Thermal cleavage : Tempoc deprotection at 135°C involves radical/ionic fragmentation pathways, validated by EPR and DFT studies .

Q. Advanced: How can researchers design stability studies for TEMPO under varying thermal and oxidative conditions?

- Thermal stability : Use TGA/DSC to determine decomposition onset temperatures (e.g., TEMPO’s auto-ignition at 275°C) .

- Oxidative resistance : Expose TEMPO to H₂O₂ or O₃ and monitor radical persistence via ESR spectroscopy .

- Long-term storage : Compare FTIR spectra of TEMPO stored at 2–8°C vs. ambient conditions to assess degradation over 6–12 months .

属性

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZNLSBZRVZGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338578 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-93-8 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。